2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

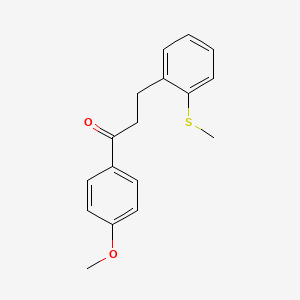

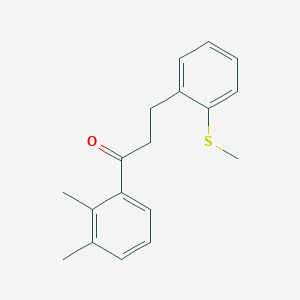

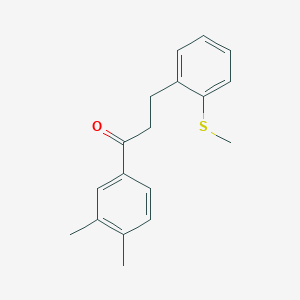

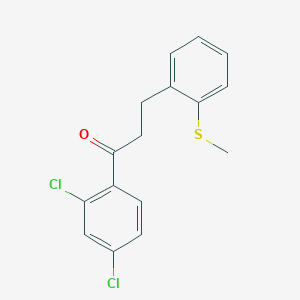

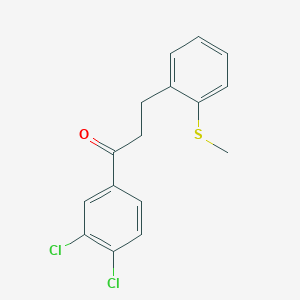

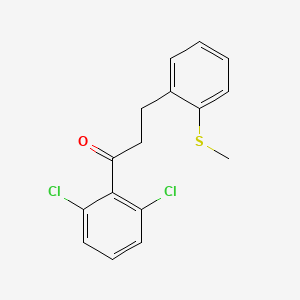

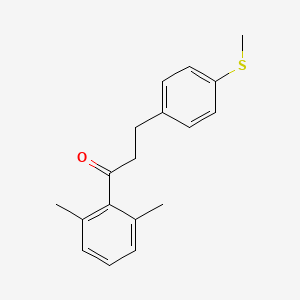

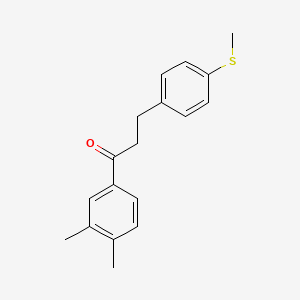

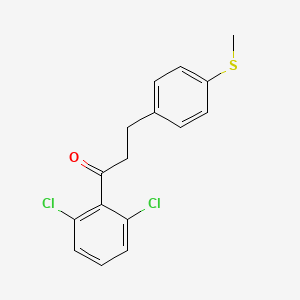

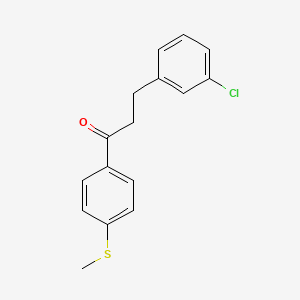

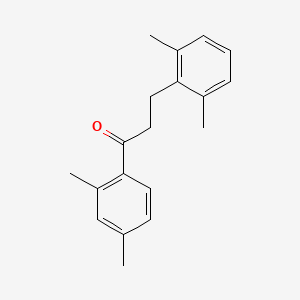

“2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone .

Molecular Structure Analysis

The InChI code for “2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-7-6-10-18(16(13)4)19(20)12-11-17-14(2)8-5-9-15(17)3/h5-10H,11-12H2,1-4H3 . This code represents the molecular structure of the compound, indicating that it contains 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Copolymerization and Polymer Synthesis

One significant application of 2,6-dimethylphenol, a related compound to 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, is in the field of copolymerization and polymer synthesis. Studies have demonstrated the preparation of telechelics through oxidative coupling copolymerization of 2,6-dimethylphenol with other compounds, resulting in products like poly(2,6-dimethyl-1,4-phenylene oxide) carrying hydroxyl end groups (Wei, Challa, & Reedijk, 1991). This process is significant for developing high-performance thermoplastics and other polymer materials.

Oxidation Studies

Research has also explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). These studies help understand the degradation and stability of these polymer materials under different environmental conditions (Jerussi, 1971).

Catalysis and Reaction Mechanisms

Further research includes the use of thiophene-containing dinucleating ligands for the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. This area of study is crucial for understanding the catalytic activities and reaction mechanisms involved in polymer synthesis (Huisman, Koval, Gamez, & Reedijk, 2006).

Advanced Material Development

Studies also focus on synthesizing photosensitive and thermosetting polymers based on poly(2,6-dimethylphenol) variants. This research is pivotal in developing advanced materials for various industrial applications, including electronics and coatings (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Environmental Applications

Research on the biodegradation of 2,6-dimethylphenol, an important plastic monomer, by specific bacteria like Mycobacterium neoaurum highlights the environmental aspects of managing plastic waste and pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019). This research is crucial for environmental sustainability and pollution control.

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNIDAZVHZGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644791 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone | |

CAS RN |

898754-84-2 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.